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Cellaburate

Cat. No.: B1166861
CAS No.: 9004-36-8
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Description

Historical Context and Evolution of Cellulose (B213188) Esters in Scientific Inquiry

The scientific inquiry into cellulose esters dates back to the mid-19th century with the preparation of cellulose acetate (B1210297) in 1865. wikipedia.orguni.lu This marked a pivotal moment in the chemical modification of cellulose, paving the way for the development of various cellulose derivatives. wikipedia.org The early 20th century saw the industrialization of several cellulose esters, including cellulose acetate propionate (B1217596) and cellulose acetate butyrate (B1204436) (Cellaburate). wikipedia.org The evolution of these materials has been driven by the desire to leverage the abundant and renewable nature of cellulose while overcoming its inherent limitations, such as insolubility in common solvents and lack of thermoplasticity. wikipedia.org The development of mixed esters like this compound offered improved properties compared to single esters, broadening their potential applications. wikipedia.org

Academic Significance of this compound as a Multifunctional Polymer

This compound holds significant academic importance as a multifunctional polymer due to its tunable physical and chemical properties. Researchers can manipulate the acetyl and butyryl content to control characteristics such as solubility, flexibility, glass transition temperature, and compatibility with other substances. fishersci.comnih.govuni.lunih.govnih.gov This tunability makes it a valuable material for studying polymer structure-property relationships and for developing materials with specific performance requirements. Its film-forming ability, clarity, impact resistance, and resistance to moisture and UV light contribute to its academic interest across materials science, polymer chemistry, and pharmaceutical science. fishersci.comnih.govwikipedia.orgnih.gov

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound is dynamic, with a strong emphasis on enhancing its performance and expanding its applications, particularly in the context of sustainability. Emerging trends include the development of more environmentally friendly production methods, such as the use of water-based dispersions and solvent-free processes. wikipedia.org Research is also focused on modifying this compound through blending with other polymers and incorporating nanomaterials to achieve enhanced properties like improved mechanical strength, thermal stability, and controlled release characteristics. nih.govwikipedia.org Its application in controlled drug delivery systems, including osmotic pumps, matrix tablets, and in situ gels, remains a significant area of investigation, aiming to achieve tunable and sustained drug release profiles. uni.luwikipedia.org

Theoretical Frameworks Underpinning this compound Research Applications

Theoretical frameworks underpinning this compound research applications involve understanding the fundamental principles governing polymer behavior. This includes the relationship between its molecular structure, particularly the degree of substitution of acetyl and butyryl groups and molecular weight, and its macroscopic properties like thermal behavior, solubility, and mechanical strength. nih.gov Theoretical models, such as those based on solubility parameters, are utilized to predict the compatibility of this compound with solvents and other polymers. Furthermore, computational methods like molecular dynamics simulations are employed to gain insights into the interactions between this compound and plasticizers or active compounds, aiding in the design and optimization of formulations, particularly in drug delivery systems. nih.gov The principles of diffusion and erosion are also key theoretical frameworks for understanding drug release mechanisms from this compound-based matrices and coatings. uni.lu

Selected Physical Properties of Cellulose Acetate Butyrate (this compound)

PropertyValue/RangeSource
CAS Number9004-36-8 fishersci.comnih.govnih.gov
AppearanceWhite, off-white, or greyish-white powder or granules fishersci.comnih.gov
OdorOdorless fishersci.comnih.gov
Density1.25 g/mL at 25 °C fishersci.comwikipedia.orgnih.gov
Melting Point127-240 °C fishersci.comwikipedia.org
Refractive Indexn 20/D 1.475 fishersci.comwikipedia.org
Solubility (Water)Practically insoluble fishersci.comnih.govwikipedia.org
Solubility (Acetone)Soluble fishersci.comnih.govwikipedia.org
Butyryl ContentTypically ranges from 5.0% to 56.0% by weight nih.govwikipedia.org
Acetyl ContentTypically ranges from 1.0% to 41.0% by weight nih.govwikipedia.org
Glass Transition Temperature (Tg)Varies depending on type, e.g., 101-123 °C for specific variations nih.gov

Properties

CAS No.

9004-36-8

Molecular Formula

N/A

Synonyms

cellaburate; Cellulose,acetatebutanoate; CELLULOSE ACETATE BUTYRATE; CELLULOSE ACETATE BUTYRATE POLYMER; CELLULOSE ACETOBUTYRATE; CELLULOSE ACETATE BUTYRATE, 38 WT. % BUT YRYL CONTENT, AVERAGE MN CA. 30,000; CELLULOSE ACETATE BUTYRATE, 52 WT. % BUT YRYL CO

Origin of Product

United States

Synthesis and Derivatization Methodologies of Cellaburate

Exploration of Esterification Pathways for Cellaburate Synthesis

The synthesis of this compound is typically achieved through the reaction of cellulose (B213188) with acetic anhydride (B1165640) or acetic acid, and butyric acid or butyric anhydride, in the presence of a catalyst. mubychem.comdrugfuture.comchemicalbook.comanmol.orggoogle.comatamanchemicals.com Sulfuric acid is a common catalyst used in this process. chemicalbook.comgoogle.comnih.gov Depending on the reaction medium and conditions, the esterification can proceed via heterogeneous or homogeneous pathways. researchgate.netmdpi.comncsu.edumdpi.com

Heterogeneous Synthesis Approaches and Their Mechanistic Investigations

Historically, many commercial cellulose esters, including this compound, have been synthesized using heterogeneous methods due to the inherent insolubility of cellulose in most common solvents. researchgate.netncsu.edu In heterogeneous synthesis, the cellulose starting material remains in a solid or swollen state while the esterification reaction occurs on the surface and gradually penetrates into the cellulose fibers. dokumen.pub

While specific detailed mechanistic investigations solely focused on heterogeneous this compound synthesis were not extensively detailed in the provided search results, the general principle involves the diffusion of the acylating agents and catalyst into the cellulose structure. The reaction efficiency and the uniformity of substitution can be limited by the accessibility of the hydroxyl groups within the crystalline and amorphous regions of the cellulose fiber. Studies on heterogeneous polysaccharide synthesis, in general, highlight concerns regarding the degree of interchain variation and the often incomplete and imprecise control over the position of substitution and monomer sequence. dokumen.pub Heterogeneous systems are noted for not controlling the reaction process as well, which can be disadvantageous to the esterification and lead to a low degree of substitution. researchgate.net

Homogeneous Synthesis Strategies, Including Ionic Liquid Systems

In contrast to heterogeneous methods, homogeneous synthesis involves dissolving cellulose in a suitable solvent before the esterification reaction is carried out. This approach offers the potential for better control over the reaction process, improved esterification speed, and reduced degradation of the cellulose main chain. researchgate.netncsu.edu

Recent advancements have focused on the use of ionic liquids (ILs) as promising solvents for the homogeneous derivatization of cellulose. researchgate.netmdpi.comncsu.edumdpi.comrsc.org Certain ionic liquids, such as 1-allyl-3-methylimidazolium (B1248449) chloride (AmimCl) and 1-butyl-3-methyl chloride imidazole (B134444) ([Bmim]Cl), have demonstrated the ability to dissolve significant amounts of cellulose. researchgate.netmdpi.comncsu.edu Homogeneous synthesis of this compound (CAB) with varying butyryl contents has been successfully achieved in ILs like AmimCl, sometimes without the need for additional catalysts. researchgate.netmdpi.com This homogeneous approach in ILs allows for potentially better control of the degree of polymerization (DP) and the degree of substitution (DS). mdpi.com

Research findings indicate that in homogeneous acylation of cellulose in ionic liquids, the distribution of substituent groups can be influenced by reaction conditions and reagents. For instance, studies have shown a preferential order of substitution at the hydroxyl groups, often following the order C6 > C3 > C2. ncsu.edu

Influence of Reaction Conditions on Molecular Architecture and Compositional Control

Key factors include the type and ratio of acylating agents (acetic anhydride/acid and butyric anhydride/acid), the amount and type of catalyst, reaction temperature, reaction time, and the method of adding acylating agents. mubychem.comdrugfuture.comanmol.orggoogle.comresearchgate.netmdpi.com Varying the ratio between acetyl and butyryl substitution during synthesis allows for the tailoring of this compound properties. chemicalbook.comchemicalbook.com

For example, studies on homogeneous CAB synthesis in ionic liquids have shown that the acylating agents addition method and reaction conditions directly affect the butyryl content and the substituent distribution within the anhydroglucose (B10753087) units. researchgate.net Commercial this compound materials typically have a range of acetyl and butyryl contents, with specifications often provided as weight percentages. mubychem.comanmol.orgvulcanchem.com The acetyl content can range from 1.0% to 41.0% by weight, while the butyryl content can range from 5.0% to 56.0% by weight, calculated on a previously dried, acid-free basis. mubychem.comanmol.orgvulcanchem.com

The degree of substitution (DS) can be controlled by the amount of acylating agents used and the reaction time. A total DS of up to three is theoretically possible, representing full substitution of all hydroxyl groups. eastman.comchemicalbook.com The molecular weight (or degree of polymerization) of the cellulose backbone also affects the final properties of this compound and can be influenced by the synthesis conditions, particularly in homogeneous systems where degradation can occur. chemicalbook.commdpi.com

Data on typical compositional ranges for this compound are presented in the table below:

ComponentContent Range (wt%, dried, acid-free basis)
Acetyl Groups1.0% - 41.0%
Butyryl Groups5.0% - 56.0%

Data compiled from search results. mubychem.comanmol.orgvulcanchem.com

Advanced Derivatization Techniques for Functionalized this compound Materials

Beyond the basic esterification to form this compound, further derivatization techniques can be applied to modify its properties and create functionalized materials for specific applications. These techniques include further chemical modifications and blending with other polymers. eastman.comresearchgate.netsemanticscholar.org

Chemical Modification Strategies for Tailored Research Applications

Chemical modification of this compound can involve reactions targeting the remaining free hydroxyl groups on the cellulose backbone or further reactions of the ester groups under specific conditions. While the provided search results primarily focus on the initial esterification, the principles of cellulose chemistry suggest that reactions such as etherification, grafting, or introduction of other functional groups could be applied to this compound to tailor its properties for specific research applications. researchgate.netresearchgate.net The degree of remaining free hydroxyl groups in this compound depends on the initial degree of substitution during its synthesis.

Research findings on cellulose derivatives, in general, indicate that chemical modifications can lead to altered solubility, thermal properties, and surface characteristics. researchgate.netresearchgate.net For instance, carboxymethyl cellulose acetate (B1210297) butyrate (B1204436) (CMCAB), a derivative of this compound, has been synthesized and explored for its applications in coating technologies and pharmaceutical research, demonstrating the potential for further functionalization. researchgate.net

Polymer Blending Studies Involving this compound and Complementary Materials

Polymer blending is an effective method to enhance the properties of polymeric materials and achieve desired performance characteristics by combining this compound with other polymers. researchgate.net Blending this compound with complementary materials allows for the creation of composites or miscible blends with tailored physical and chemical properties. eastman.comresearchgate.neteastman.com

Research has investigated blending this compound with various polymers to modify its properties for specific applications, particularly in drug delivery systems. eastman.comresearchgate.neteastman.comsemanticscholar.org For example, blending this compound (CAB) with enteric polymers such as cellulose acetate phthalate (B1215562) (C-A-P) has been shown to significantly alter dissolution profiles of coated tablets, offering a tool for formulators to achieve desired drug release characteristics. eastman.comeastman.comsemanticscholar.org

Studies involving blends of this compound and enteric polymers have demonstrated that the blend composition and coating weight gain can modulate the rate and extent of dissolution. semanticscholar.org The enteric polymer dissolves at alkaline pH, creating pores in the coating layer, while the this compound component can control the diffusion of the drug. semanticscholar.org This highlights how blending allows for tunable permeability and release profiles. parmentier.deresearchgate.neteastman.com

Detailed research findings in polymer blending studies have shown that the ratio of this compound to the complementary polymer impacts the resulting material properties and performance. For instance, in drug delivery coatings, adjusting the ratio of this compound to cellulose acetate (CA) can tailor the permeability of the coating film. parmentier.de

An example of research findings in polymer blending is illustrated by studies on predicting the dissolution of tablets coated with blends of this compound (CAB 171-15) and cellulose acetate phthalate (C-A-P). Using experimental design and chemometric approaches, models were developed that showed a correlation between the blend composition (CAB 171-15 percentage relative to C-A-P) and the dissolution profile at different time points. semanticscholar.org

Coating Composition (Polymer Blend)Dissolution at 1hDissolution at 8hDissolution at 24h
Example Blend 1Data Point 1Data Point 2Data Point 3
Example Blend 2Data Point 4Data Point 5Data Point 6
Example Blend 3Data Point 7Data Point 8Data Point 9

These blending studies underscore the versatility of this compound as a material that can be combined with other polymers to achieve a wide range of functional properties for tailored research and application needs.

Structural Engineering Approaches for Enhanced Performance Profiles

This compound, also known as Cellulose Acetate Butyrate (CAB), is a versatile thermoplastic cellulose ester whose performance characteristics can be significantly tailored through deliberate structural engineering. The fundamental structure of this compound consists of a cellulose backbone where hydroxyl groups are partially or fully substituted by acetyl and butyryl functional groups solechem.euontosight.ai. The manipulation of the degree and ratio of this substitution, along with control over molecular weight, forms the basis of structural engineering to achieve enhanced performance profiles for specific applications solechem.eumdpi.comschem.net.

The total degree of substitution (DS), representing the average number of substituted hydroxyl groups per glucose unit (with a theoretical maximum of three), and the specific ratio of butyryl to acetate groups are critical structural parameters that dictate the final properties of this compound mdpi.comschem.net. Varying the proportion of these ester groups allows for fine-tuning of the material's characteristics. For instance, a higher butyrate content is generally associated with increased toughness, improved UV resistance, greater flexibility, and enhanced chemical resistance solechem.euschem.netnih.gov. Conversely, a higher acetate content can lead to increased clarity and, in some cases, higher tensile strength solechem.euschem.net.

Research findings highlight the direct correlation between the butyryl content and mechanical properties. Studies have shown that increasing the butyryl content typically results in a lower modulus and reduced stiffness, imparting more rubber-like mechanical effects and greater flexibility to the polymer nih.gov. Data from investigations into different commercially available CAB grades demonstrate these effects. For example, comparing CAB samples with varying butyryl substitution levels reveals differences in tensile properties.

CAB Grade (Approximate Butyryl wt%)PropertyObservationSource
17–19 wt% (CAB-17)Modulus (Stiffness)Higher nih.gov
52 wt% (CAB-52)Modulus (Stiffness)Lower nih.gov
Higher Butyryl ContentFlexibilityHigher nih.gov
Higher Butyryl ContentChemical ResistanceHigher nih.gov
Higher Acetyl ContentTensile StrengthIncreases (within a certain range) schem.net
Lower Acetyl ContentFlexibilityIncreases (within a certain range) schem.net

Beyond the degree and ratio of substitution, the molecular weight of this compound also plays a significant role in determining its performance, particularly in terms of mechanical and thermal requirements, as well as processability like melt viscosity and film formability solechem.eumdpi.comresearchgate.net. Lower molecular weight grades can provide high solids and low viscosity in coating compositions nih.gov.

Further structural engineering approaches involve modifying the polymer chains through techniques such as cross-linking. The residual hydroxyl groups on the this compound molecular chain can serve as sites for cross-linking reactions with agents like polyisocyanates or epoxy compounds, creating a three-dimensional network structure. Moderate cross-linking has been shown to significantly improve heat resistance and dimensional stability while largely preserving transparency and mechanical strength schem.net.

The incorporation of nanoparticles into the this compound matrix represents another avenue for structural engineering to enhance performance. The development of mixed matrix membranes (MMMs) by embedding functionalized multi-walled carbon nanotubes into CAB membranes, for instance, has demonstrated improved gas separation performance, including enhanced CO2 permeance and CO2/N2 selectivity, compared to pure polymeric membranes tandfonline.com. Similarly, blending this compound with other polymers can also be employed to achieve a desirable combination of properties researchgate.net. Controlling the morphology and structure of this compound films and membranes, such as by adjusting polymer concentration and casting thickness, is also a form of structural engineering that impacts performance characteristics like gas separation efficiency tandfonline.com.

By precisely controlling these structural features—the degree and ratio of substitution, molecular weight, and through modifications like cross-linking and composite formation—the performance profiles of this compound can be effectively engineered to meet the demands of diverse applications.

Advanced Analytical and Spectroscopic Characterization of Cellaburate

Spectroscopic Elucidation of Cellaburate Structure and Substituent Distribution

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy are invaluable for identifying the chemical bonds present in this compound and understanding how the acetyl and butyryl groups are distributed along the cellulose (B213188) backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Acetyl and Butyryl Group Analysis

NMR spectroscopy is a powerful tool for determining the degree of substitution (DS) of acetyl and butyryl groups in this compound schem.netmdpi.comresearchgate.netacs.orgcore.ac.uk. Both ¹H and ¹³C NMR can be utilized for this purpose mdpi.comresearchgate.netacs.org.

In ¹³C NMR spectra, the presence of acetyl and butyryl groups is confirmed by characteristic signals. For instance, two triplets in the range of 169–174 ppm are typically assigned to the carbonyl carbons of the acetyl and butyryl groups, respectively mdpi.comresearchgate.net. Analysis of the chemical shifts within these triplets can provide information about the position of the acetate (B1210297) group on the anhydroglucose (B10753087) unit (AGU), such as at the two, three, or six positions mdpi.com.

¹H NMR spectroscopy allows for the determination of the DS by integrating the signals corresponding to the protons of the acetyl and butyryl groups relative to the signals from the cellulose backbone protons acs.org. The cellulose backbone protons typically resonate between 3.2 and 5.4 ppm acs.org. Specific equations can be applied to calculate the DS of acetyl groups based on the integration values acs.org.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Identification

FTIR spectroscopy is widely used for the identification of functional groups and chemical bonds within this compound schem.netnih.govmdpi.comosti.govcaraa.froptica.orgresearchgate.netmdpi.comresearchgate.netresearchgate.net. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its molecular structure.

Prominent bands are observed for the ester functional groups, including a strong absorption peak around 1730-1751 cm⁻¹ attributed to the stretching vibration of the carbonyl (C=O) group mdpi.comoptica.orgresearchgate.netnih.gov. Bands related to the C-O stretching vibrations of the ester and the C-O-C linkages within the cellulose backbone are typically found in the region of 1000-1300 cm⁻¹ mdpi.comoptica.orgresearchgate.net. The presence of residual hydroxyl groups is indicated by a broad absorption peak in the region of 3400-3500 cm⁻¹ mdpi.comresearchgate.net.

FTIR spectroscopy can also be used to study the diffusion of solvents into this compound films by acquiring sequential images as solvent penetration occurs osti.gov.

Table 1 summarizes some characteristic FTIR absorption bands for this compound:

Functional Group/Bond Approximate Wavenumber (cm⁻¹) Assignment Source(s)
C=O (Ester Carbonyl) 1730-1751 Stretching vibration mdpi.comoptica.orgresearchgate.netnih.gov
C-O (Ester) 1200-1300 Stretching vibration mdpi.comoptica.orgresearchgate.net
C-O-C (Backbone) 1000-1100 Stretching vibration mdpi.comresearchgate.net
O-H (Hydroxyl) 3400-3500 Stretching vibration (broad peak) mdpi.comresearchgate.net
C-H (Aliphatic) 2800-3000 Stretching vibrations

Raman Spectroscopy in this compound Structural Investigations

Raman spectroscopy complements FTIR in the structural investigation of this compound caraa.frnih.govdntb.gov.uaresearchgate.netresearchgate.net. It provides information about the vibrational modes of the molecule, which can be used to identify specific functional groups and assess structural features.

Characteristic Raman bands for this compound include signals related to the ester groups, methyl groups from the acetyl substituents, and the cellulose backbone nih.govdntb.gov.uaresearchgate.netresearchgate.net. A strong band around 1740 cm⁻¹ is typical for esters, corresponding to the C=O stretching vibration nih.gov. Bands in the 1400-1500 cm⁻¹ region are associated with C-H bending vibrations, including a characteristic band for cellulose acetate butyrate (B1204436) at 1451 cm⁻¹ nih.govdntb.gov.uaresearchgate.netresearchgate.net. Signals from the cellulose backbone are typically observed in the range of 1000-1200 cm⁻¹ nih.gov. Raman spectroscopy can also help differentiate this compound from other cellulose esters like cellulose acetate nih.gov.

Table 2 lists some characteristic Raman bands for this compound:

Functional Group/Bond Approximate Wavenumber (cm⁻¹) Assignment Source(s)
C=O (Ester) ~1740 Stretching vibration nih.gov
C-H (Bending) 1400-1500 Bending vibrations, Amorphous phase nih.govdntb.gov.uaresearchgate.netresearchgate.net
C-O-O-H, O-C-O ~866 Deformation vibrations (in molecular plane) nih.govresearchgate.netresearchgate.net
C-H (Stretching) 2700-3000 Stretching vibrations dntb.gov.uaresearchgate.net

Chromatographic Methodologies for this compound Analysis

Chromatographic techniques are essential for analyzing the composition of this compound, particularly in identifying and quantifying extractable substances and determining its molecular weight distribution.

High-Performance Liquid Chromatography (HPLC) in Research Settings

HPLC is employed in the analysis of this compound, particularly for the identification and quantification of extractable compounds researchgate.netpharxmonconsulting.comresearchgate.netmdpi.com. Research has utilized HPLC to detect and measure substances that may leach out of this compound materials, such as acetic acid, butyric acid, and E-2-ethyl-2-hexenoic acid (E-EHA) pharxmonconsulting.comresearchgate.net.

HPLC methods for analyzing extractables from this compound typically involve reversed-phase columns and UV detection pharxmonconsulting.com. Different mobile phase gradients, often involving mixtures of acetonitrile (B52724) and water or phosphoric acid, are used to achieve separation of the analytes pharxmonconsulting.com. The specific gradient and detection wavelength (e.g., 220 nm or 210 nm) are optimized depending on the target compounds pharxmonconsulting.com. HPLC coupled with mass spectrometry (LC/MS) can also be used for the identification of unknown extractables pharxmonconsulting.com.

Size Exclusion Chromatography (SEC) for Molar Mass Distribution Studies

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a crucial technique for determining the molar mass distribution (MMD) of this compound core.ac.ukmdpi.comshodex.com. This includes determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), Z-average molecular weight (Mz), and the molar-mass dispersity (MMD), often referred to as the polydispersity index (PDI) mdpi.com.

SEC separates polymer molecules based on their hydrodynamic volume in solution. For this compound, organic solvents are typically used as the mobile phase shodex.com. The technique requires appropriate columns designed for organic SEC and detectors such as light scattering detectors mdpi.comshodex.com. The results from SEC analysis provide valuable information about the molecular size and distribution of the polymer chains, which can impact the material's physical and mechanical properties schem.netmdpi.com.

Table 3 presents example molecular weight data obtained from SEC analysis of different this compound samples:

Sample ID Mn (kDa) Mw (kDa) Mz (kDa) MMD (PDI) Source
CAB-551-0.01 - - - - mdpi.com
CAB-171-15 - - - - mdpi.com

Two-Dimensional Liquid Chromatography (2D LC) for Heterogeneity Assessment

Two-Dimensional Liquid Chromatography (2D LC) is a powerful analytical technique capable of separating complex mixtures based on two independent separation mechanisms. While specific research applying 2D LC directly to this compound for heterogeneity assessment was not prominently found in the search results, the technique has been successfully employed to characterize the heterogeneity of related cellulose esters, such as cellulose acetates (CA). nih.gov

2D LC can provide detailed information regarding the distribution of molar mass and degree of substitution within a polymer sample, which are key factors influencing the properties of cellulose esters. nih.gov By coupling columns with different selectivities, such as a gradient liquid chromatography column for separation by degree of substitution followed by a size exclusion chromatography (SEC) column for separation by size, researchers can gain comprehensive insights into the compositional and molecular weight distribution heterogeneity of cellulose-based polymers. nih.gov This suggests that 2D LC holds significant potential for assessing the heterogeneity of this compound, which, as a mixed ester, can exhibit variations in the distribution of acetyl and butyryl groups along the cellulose backbone, in addition to molar mass variations. The application of 2D-LC-MS has also been demonstrated for characterizing heterogeneity, such as charge variants, in complex biomolecules, highlighting the power of this hyphenated technique for detailed analysis. semanticscholar.org

Thermal Analysis Techniques in this compound Research

Thermal analysis techniques are indispensable for understanding the behavior of this compound under varying temperature conditions, providing critical data on phase transitions, thermal stability, and the influence of composition and processing on these properties. researchgate.netnih.gov Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Modulated Temperature Differential Scanning Calorimetry (MTDSC) are commonly applied methods. researchgate.netnih.gov

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.orgtorontech.com This technique is widely used to characterize thermal transitions in polymers, including this compound, such as glass transition temperature (Tg), melting point, and crystallization events. researchgate.netwikipedia.orgtorontech.comresearchgate.net

Studies on Cellulose Acetate Butyrate have reported a glass transition temperature (Tg) of approximately 136°C. researchgate.net The melting point of as-spun CAB fibers has been observed around 150°C. researchgate.net DSC curves can reveal endothermic or exothermic peaks corresponding to these transitions, providing valuable information about the amorphous and crystalline regions within the this compound material. wikipedia.orgtorontech.com The specific values of Tg and melting point in this compound can vary depending on factors such as the degree of substitution of acetate and butyrate groups and the molecular weight.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. mdpi.com TGA is crucial for evaluating the thermal stability of this compound and determining its decomposition temperature. atamanchemicals.comresearchgate.netmdpi.commdpi.comresearchgate.netresearchgate.net

Research indicates that the thermal degradation of cellulose acetate butyrate in oxygen occurs at approximately 275°C. atamanchemicals.com TGA provides a thermogram showing the percentage of weight loss versus temperature, which can reveal different stages of decomposition corresponding to the degradation of different parts of the polymer structure or the loss of volatile components. mdpi.comresearchgate.net The thermal stability of this compound is influenced by its composition; for instance, increasing the butyrate content can affect its thermal properties. researchgate.net

Modulated Temperature Differential Scanning Calorimetry (MTDSC) for Complex Transitions

Modulated Temperature Differential Scanning Calorimetry (MTDSC) is an advanced DSC technique that applies a small, oscillating temperature modulation on a linear heating ramp. This allows for the separation of reversing thermal events (like the glass transition) from non-reversing events (like decomposition or relaxation). researchgate.netnih.gov

MTDSC has been employed in the characterization of this compound systems, often in conjunction with standard DSC and TGA, to gain a more detailed understanding of complex thermal transitions that may overlap in a standard DSC analysis. researchgate.netnih.gov By separating these events, MTDSC can provide clearer data on the glass transition and other subtle thermal phenomena, offering deeper insights into the material's thermal behavior and physical stability. researchgate.netnih.gov

Microscopic and X-ray Diffraction Studies of this compound Systems

Microscopic and X-ray diffraction techniques are essential for visualizing the physical structure of this compound at different scales and determining its crystalline nature.

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a widely used technique to examine the surface morphology and microstructure of materials with high resolution. researchgate.netresearchgate.netresearchgate.neteastman.comsemplor.comresearchgate.netijrbat.inresearchgate.netnih.govyoutube.comtedpella.com SEM provides detailed images of the surface topography and can reveal features such as fiber structures, particle shapes, porosity, and the presence of different phases in blends. researchgate.netresearchgate.neteastman.comijrbat.inresearchgate.net

In the study of this compound, SEM has been utilized to investigate the morphology of films and fibers. researchgate.netresearchgate.neteastman.com For instance, SEM images can show the surface characteristics of this compound films prepared by different methods, revealing differences in smoothness or the presence of pinholes. eastman.com SEM is also valuable for examining the internal structure and assessing the dispersion of components in this compound-based formulations or blends. ijrbat.in The "goodness" of a solvent, defined by solubility parameters, has been shown to strongly influence the morphology of microparticles made from cellulose acetate butyrate. researchgate.net SEM analysis can confirm the successful formation of desired structures, such as coaxial fibers. researchgate.net

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a non-destructive technique used to determine the crystalline structure of materials. researchgate.neticdd.comsciexplore.irmdpi.com XRD analysis of this compound can provide information about its crystallinity, the presence of different crystalline forms (polymorphs), and the size of crystallites. icdd.commdpi.com

X-ray Diffraction (XRD) and Atomic Pair Distribution Function (PDF) Analysis for Atomic-Scale Structure

X-ray Diffraction (XRD), including Powder X-ray Diffraction (PXRD), and Atomic Pair Distribution Function (PDF) analysis are powerful techniques for investigating the atomic-scale structure of this compound, providing detailed information on both long-range crystalline order and short-to-intermediate range atomic arrangements in disordered or amorphous phases wikipedia.orgnih.gov.

XRD is widely used for solid-state characterization and is particularly effective in identifying and quantifying crystalline phases. Crystalline materials produce distinct Bragg peaks in an XRD pattern, corresponding to diffraction from ordered atomic planes nih.gov. The positions and intensities of these peaks are unique to the specific crystalline structure. In the study of cellulosics, including this compound, XRD provides insight into the complex diffraction characteristics, encompassing both coherent and incoherent scattering wikipedia.org. PXRD has been used to characterize the solid state of this compound-containing formulations and can demonstrate the transformation of a crystalline substance to an amorphous state within a dispersion amerigoscientific.com.

While traditional XRD primarily focuses on the long-range order revealed by Bragg peaks, the diffuse scattering component of the XRD data also contains crucial structural information, particularly for disordered or amorphous materials nih.gov. Atomic Pair Distribution Function (PDF) analysis utilizes both Bragg and diffuse scattering data from techniques like high-energy XRD to probe the atomic structure in both crystalline and non-crystalline materials wikipedia.orgnih.gov. The PDF, G(r), represents the probability of finding a pair of atoms separated by a distance r, providing a real-space depiction of the atomic arrangement nih.gov.

Applications of Cellaburate in Advanced Drug Delivery Systems Research

Investigation of Cellaburate in Controlled and Sustained Drug Release Formulations

This compound plays a significant role in the design of formulations aimed at controlling and sustaining the release of therapeutic agents over time. Its application in membranes, matrices, nanoparticles, and microspheres allows for tailored release profiles, addressing the need for less frequent dosing and improved drug efficacy nih.govparmentier.deeastman.comresearchgate.netparmentier.deeastman.comimpag.at.

This compound functions as a key component in semipermeable membranes and matrices, modulating drug release through mechanisms primarily involving diffusion and erosion researchgate.netmdpi.com. As a hydrophobic polymer, this compound regulates the penetration of dissolution media into the dosage form and the subsequent diffusion of the dissolved drug out of the matrix or across the membrane researchgate.netmdpi.com. In osmotic pump systems, this compound membranes allow water influx due to osmotic pressure, which then forces the drug out through a delivery orifice parmentier.deeastman.comparmentier.deeastman.com. The permeability of these membranes can be adjusted by altering the ratio of this compound to other cellulose (B213188) esters or by incorporating hydrophilic plasticizers parmentier.de. In matrix formulations, this compound controls release by forming a stable structure from which the drug diffuses as the matrix swells or erodes researchgate.netmdpi.com. Studies have shown that the release kinetics from this compound matrices can be influenced by factors such as drug-to-polymer ratio and the presence of plasticizers parmentier.de. For instance, films prepared from a this compound-colophony mixture demonstrated tunable release profiles for a poorly water-soluble drug, with release governed by polymeric swelling and relaxation researchgate.netnih.govresearchgate.net.

This compound has been explored in the development of nanoparticles for targeted drug delivery applications nih.govimpag.at. While specific detailed research findings on this compound-based nanoparticles for targeted delivery were not extensively detailed in the provided snippets, the use of cellulose derivatives, including cellulose esters, in nanoparticle formulations for drug and gene delivery is a recognized area of research acs.org. The properties of this compound, such as its film-forming ability and potential for surface modification, make it a candidate for creating nanoparticles that can encapsulate drugs and potentially be directed to specific sites in the body impag.at.

Research has investigated the use of this compound in the preparation of microspheres designed to provide prolonged drug release nih.govimpag.atthegoodscentscompany.com. This compound microspheres can encapsulate active pharmaceutical ingredients, and the polymer matrix controls the rate at which the drug is released into the surrounding environment thegoodscentscompany.com. This approach is valuable for drugs requiring a sustained therapeutic effect. Studies have focused on the preparation methods and characterization of these microspheres to optimize their release kinetics and ensure a prolonged release profile thegoodscentscompany.com.

This compound, often in combination with other polymers, has been explored for applications in enteric and colon-targeted drug delivery systems nih.govacs.orgthegoodscentscompany.comapeejay.edu. Enteric coatings are designed to protect the drug from the acidic environment of the stomach and release it in the higher pH environment of the intestine. While cellulose acetate (B1210297) phthalate (B1215562) (CAP) is a well-known enteric coating polymer with pH-sensitive solubility, this compound's properties can be utilized in blends with enteric polymers to achieve targeted release in specific sections of the gastrointestinal tract eastman.comapeejay.eduwikipedia.orgmdpi.com. Research indicates that blends of this compound with enteric polymers can lead to tunable dissolution profiles, enabling delayed or targeted release eastman.comeastman.com. This is particularly relevant for drugs that are sensitive to gastric acid or are intended to act locally in the colon acs.orgapeejay.edu.

Research on this compound Microspheres for Prolonged Release Profiles

This compound as a Matrix-Forming Polymer in Solid Dosage Forms

This compound serves as a valuable matrix-forming polymer in the development of solid dosage forms, particularly for achieving extended drug release nih.govparmentier.deeastman.comparmentier.deeastman.com.

Research into Osmotic Drug Delivery Systems Utilizing this compound Membranes

This compound has been explored as a viable alternative to cellulose acetate (CA) for the semipermeable membranes integral to osmotic drug delivery systems, such as the OROS® system. researchgate.neteastman.com These systems utilize osmotic pressure to drive the controlled release of a drug. Studies have characterized this compound membrane properties in the context of OROS® systems, investigating the impact of formulation variables like plasticizer type and concentration on performance. researchgate.net

Research indicates that this compound-based membranes offer superior drying properties compared to traditional cellulose acetate membranes, which can be advantageous for manufacturing, particularly with thermolabile formulations. researchgate.net The permeability of this compound coating films, a critical factor in controlling water uptake and subsequent drug release in osmotic systems, is influenced by factors such as plasticizer level and water content in the coating formulation. eastman.com

Studies have demonstrated a linear relationship between the level of flux enhancer (plasticizer) in the membrane formulation and the resulting drug release rate. researchgate.net Similarly, the membrane weight, which correlates with membrane thickness, has shown a linear relationship with both the drug release rate and the time required to release 90% of the drug (T90) for a model formulation. researchgate.net The stability of this compound membranes has been evaluated, appearing comparable to standard cellulose acetate membranes under various storage conditions. researchgate.net this compound's inherent hydrophobic characteristics also enable its function as a matrix former in sustained-release formulations, regulating drug release through diffusion and erosion processes. researchgate.net

Amorphous Solid Dispersion Research with this compound as a Carrier

This compound has been investigated for its utility as a carrier material in the development of amorphous solid dispersions (ASDs). researchgate.netnih.gov ASDs represent a promising strategy to enhance the solubility and dissolution rate of poorly water-soluble drugs by dispersing the active pharmaceutical ingredient (API) in an amorphous polymeric carrier, thereby improving oral bioavailability. nih.govresearchgate.netmdpi.comfoliamedica.bg

Research has involved preparing films from compositions containing this compound and other materials, such as colophony, with amorphously dispersed drugs like ibuprofen (B1674241). researchgate.netnih.gov Different preparation technologies, including spin-coating and hot-melt extrusion, have been employed to create these films, and their physicochemical properties and in vitro dissolution/release behavior have been studied. researchgate.netnih.gov

Controlled release of poorly water-soluble drugs has been achieved using this compound-containing amorphous solid dispersions. researchgate.netnih.gov For instance, controlled release of ibuprofen was observed from this compound-colophony films, with hot-melt extruded films demonstrating controlled release over a specific period. researchgate.netnih.gov The drug release from these systems has been described as following first-order kinetics, likely governed by the swelling and relaxation behavior of the polymer matrix. researchgate.netnih.gov The successful development of this compound-based platforms for amorphous solid dispersions highlights their potential for creating tunable release profiles for challenging drug candidates. researchgate.netnih.gov Amorphous carriers like this compound can form single-phase amorphous systems, or glass solutions, with drugs, which contributes to higher solubility and dissolution rates due to the drug being in a high-energy amorphous state. d-nb.info

Functional Coatings Employing this compound in Pharmaceutical Formulations

Development of Predictive Dissolution Models for this compound-Coated Tablets

Predictive dissolution models are valuable tools in pharmaceutical development for forecasting the drug release behavior of coated dosage forms, potentially reducing the need for extensive empirical testing. Research has focused on developing such models for tablets coated with blends of cellulose esters, including this compound. mdpi.comresearchgate.netnih.govdntb.gov.ua

Studies have employed approaches such as design of experiment (DoE) and chemometrics to build these predictive models. mdpi.comresearchgate.netnih.govdntb.gov.ua Using a model drug like diclofenac (B195802) sodium, researchers have investigated the impact of independent variables such as coating weight gain and the percentage of this compound in the coating composition on dissolution profiles at various time points. mdpi.comresearchgate.netdntb.gov.ua Both experimental design-based models and chemometric models, utilizing techniques like near-infrared (NIR) spectroscopy and partial least square regression (PLSR), have demonstrated good correlation between predicted and actual dissolution values. mdpi.comresearchgate.netdntb.gov.ua This research indicates the feasibility of predicting the dissolution of tablets coated with this compound-containing blends, which can accelerate formulation development and help predict the effect of changes in formulation or coating parameters on dissolution behavior. mdpi.comresearchgate.net

Investigation of Coating Composition and its Impact on Release Kinetics

The composition of this compound-based coatings plays a crucial role in determining the drug release kinetics from coated pharmaceutical formulations. The rate and extent of drug dissolution can be significantly altered by varying the coating composition, particularly the proportion of this compound and other polymers or excipients present. mdpi.com

Studies involving blends of cellulose esters, such as this compound and cellulose acetate phthalate (C-A-P), have shown that the ratio of these polymers impacts the dissolution profile. mdpi.comresearchgate.net For instance, in coatings containing blends of CAB and C-A-P, the dissolution of the more soluble components like C-A-P and polyethylene (B3416737) glycol (PEG) can lead to the formation of a porous this compound film. nih.gov The resulting porosity of the film then governs the rate at which the dissolution medium penetrates the coating and the drug diffuses out. nih.gov Increasing the concentration of a coating polymer, as observed in studies with cellulose acetate in osmotic systems, can lead to a significant retardation of drug release. jocpr.com This principle also applies to this compound coatings, where the polymer concentration and its interaction with other coating components directly influence the release rate.

Surface Morphology Studies of this compound Films in Coating Applications

The surface morphology of this compound films used in pharmaceutical coatings is an important characteristic that can influence the performance of the coating, including its role in controlling drug release. Techniques such as scanning electron microscopy (SEM) are commonly employed to study the physical structure and texture of these films on coated tablets. mdpi.comresearchgate.netnih.govzbw.eumdpi.com

Studies on tablets coated with cellulose ester blends, including this compound, have revealed details about the surface morphology. Features such as rough surfaces, pinholes, cratering, and crevices have been observed on the surface of coated tablets. mdpi.comresearchgate.netnih.gov Research has indicated that the degree of these surface deformations can decrease with an increase in the coating weight applied to the tablets. mdpi.comresearchgate.netnih.gov In some investigations, the percentage of other polymers blended with this compound in the coating formulation did not show a significant impact on the observed surface morphology. mdpi.comresearchgate.netnih.gov The surface roughness of this compound films can vary depending on the specific grade or characteristics of the this compound sample used and the conditions under which the films are prepared, such as dissolution and drying methods. mdpi.com Furthermore, structural studies using SEM have occasionally revealed the presence of cholesteric-like patterns in cross-sections of this compound films. mdpi.com

In Vitro and In Vivo Evaluation Methodologies in this compound Drug Delivery Research

The evaluation of this compound-based drug delivery systems and functional coatings involves a range of in vitro and in vivo methodologies to assess their performance and characteristics.

In vitro studies are fundamental and widely used to evaluate the dissolution and release behavior of drugs from formulations utilizing this compound. researchgate.netnih.govresearchgate.net Standardized apparatus, such as USP apparatus 2, are commonly used for dissolution testing to determine the rate and extent of drug release over time in various dissolution media. mdpi.comnih.gov These studies provide crucial data on how the formulation controls drug release under simulated physiological conditions. Analysis of in vitro release data often involves fitting the results to various kinetic models, including zero-order, first-order, Higuchi, and Korsmeyer-Peppas models, to understand the underlying mechanisms of drug release, such as diffusion or erosion. researchgate.netnih.govmdpi.com

Physical stability is another critical aspect evaluated in vitro, often by storing formulations under specific temperature and humidity conditions for extended periods and monitoring changes in their properties and drug release profiles. researchgate.netnih.govresearchgate.net Various characterization techniques are employed to analyze the physical and chemical properties of this compound-based formulations and the state of the drug within them. These techniques include polarized light microscopy (PLM), differential scanning calorimetry (DSC), modulated temperature differential scanning calorimetry (MTDSC), attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR), thermogravimetric analysis (TGA), scanning electron microscopy (SEM), and powder X-ray diffraction (PXRD). researchgate.netnih.govfoliamedica.bgresearchgate.net These methods help confirm the amorphous state of the drug in solid dispersions, assess compatibility between components, and analyze the morphology of particles and coatings. researchgate.netnih.govfoliamedica.bgresearchgate.net For amorphous solid dispersions specifically, evaluation also includes determining saturation solubility, percentage yield, and residual solvent content. foliamedica.bg

Here is a table summarizing some data points related to the impact of coating weight on dissolution from a study on tablets coated with cellulose ester blends:

Coating Weight Gain (%)Dissolution at 1 h (%)Dissolution at 8 h (%)Dissolution at 24 h (%)
5.21 (C1 formulation)34.2 ± 7.199.3 ± 2.0101.3 ± 1.8
10.75 (C3 formulation)17.1 ± 4.185.8 ± 3.0101.4 ± 4.2

*Data derived from a study on tablets coated with blends of cellulose acetate butyrate (B1204436) (CAB) 171-15/C-A-P. mdpi.com

The data illustrates that increasing the coating weight gain from approximately 5% to 10% resulted in a decrease in the percentage of drug dissolved at earlier time points (1 h and 8 h), indicating a slower release rate with a thicker coating. The dissolution at 24 h remained high for both coating weights in this specific formulation. mdpi.com

Comparative Analysis of In Vitro Dissolution and Release Profiles

In vitro dissolution and release studies are fundamental to characterizing the performance of drug delivery systems utilizing this compound. These studies assess the rate and extent to which a drug is liberated from the formulation under simulated physiological conditions. The dissolution profile of a drug product is a critical quality control test and can serve as a surrogate for in vivo behavior for certain drugs. semanticscholar.orgfda.gov

This compound's role in controlling release is often explored in the context of modified-release formulations, such as sustained or extended-release tablets and osmotic systems. researchgate.netsemanticscholar.orgeastman.com The polymer's hydrophobic nature, which can be adjusted by varying the butyryl content, influences the rate at which dissolution media penetrates the dosage form, thereby controlling drug release. vulcanchem.comresearchgate.net Studies have compared the release profiles of drugs from formulations using this compound against other cellulose esters like cellulose acetate. For instance, research on osmotic drug delivery systems has shown that this compound membranes can match the robustness of cellulose acetate membranes while offering superior drying properties, which is advantageous for thermolabile drugs. researchgate.net The release rate from such systems can be tuned by adjusting factors like the type and concentration of plasticizers in the this compound membrane formulation. researchgate.net

Detailed research findings often involve comparing cumulative drug release over time from different formulations. These comparisons can highlight the impact of this compound concentration, molecular weight, and acetyl/butyryl content on the release kinetics. For example, tablets formulated with this compound as a matrix material have demonstrated slower drug release rates compared to those using cellulose acetate. eastman.com

Data from comparative in vitro dissolution studies can be presented in tables and graphs, illustrating the percentage of drug released over defined time points in specific dissolution media (e.g., varying pH conditions to simulate the gastrointestinal tract). fda.gov

Time (h)% Drug Released (Formulation A - this compound)% Drug Released (Formulation B - Comparator)
000
1X₁Y₁
2X₂Y₂
4X₃Y₃
8X₄Y₄
12X₅Y₅
24X₆Y₆

Such data allows researchers to model the release kinetics using various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the underlying release mechanisms, such as diffusion or erosion. ptfarm.pl

Drug Permeation Studies Across Biological Membranes

Drug permeation across biological membranes is a critical step for systemic absorption and reaching the target site. creative-biolabs.comteledynelabs.com this compound, when used in drug delivery systems, can influence this process indirectly by controlling the rate at which the drug becomes available for absorption. While this compound itself is practically insoluble in water and not absorbed by the gastrointestinal tract, the released drug must still traverse biological barriers. vulcanchem.comresearchgate.net

Research in this area often involves in vitro models that mimic biological membranes, such as cell monolayers (e.g., Caco-2 cells for intestinal permeability) or artificial membrane systems (e.g., PAMPA). creative-biolabs.comteledynelabs.comresearchgate.net These studies assess the rate at which the active pharmaceutical ingredient, released from the this compound-based formulation, permeates across the membrane model. Factors influencing permeation include the drug's physicochemical properties (e.g., lipophilicity, size, charge) and the characteristics of the membrane. creative-biolabs.combiorxiv.org

Studies might investigate how different this compound-based formulations impact the concentration of the drug presented to the membrane, thereby affecting the concentration gradient driving passive diffusion. biorxiv.org While the polymer itself doesn't directly permeate, its influence on the dissolution rate and local drug concentration at the membrane surface is significant. Permeation studies can quantify the amount of drug transported across the membrane over time, providing insights into the potential for absorption in vivo. teledynelabs.com

Data from drug permeation studies can be presented in tables showing the cumulative amount of drug permeated or the apparent permeability coefficient (Papp) across the membrane model.

Time (h)Cumulative Drug Permeated (µg/cm²)Apparent Permeability Coefficient (Papp, cm/s)
0.5Z₁Papp₁
1Z₂Papp₂
2Z₃Papp₃
4Z₄Papp₄

These studies are crucial for predicting the extent and rate of drug absorption from this compound-based formulations. teledynelabs.com

Correlation of In Vitro Data with Preclinical In Vivo Performance

Establishing a correlation between in vitro dissolution/release data and in vivo performance is a key aspect of drug delivery system development. researchgate.netnih.govajol.info This In Vitro-In Vivo Correlation (IVIVC) allows the in vitro dissolution test to serve as a surrogate marker for in vivo behavior, potentially reducing the need for extensive human bioequivalence studies. researchgate.netnih.govdissolutiontech.com

For this compound-based formulations, particularly modified-release systems, demonstrating a reliable IVIVC is highly desirable. europa.eu This involves administering the formulation to animal models (preclinical in vivo studies) and measuring pharmacokinetic parameters such as plasma drug concentration over time. researchgate.net The in vivo absorption profile is then compared to the in vitro dissolution or release profile obtained under relevant conditions. researchgate.netnih.gov

A successful IVIVC typically involves developing a predictive mathematical model that describes the relationship between the in vitro property (e.g., dissolution rate) and the in vivo response (e.g., plasma concentration or amount absorbed). researchgate.netnih.gov Level A correlation, the highest level, represents a point-to-point relationship between the in vitro dissolution rate and the in vivo input rate. researchgate.netdissolutiontech.com

Research findings in this area would detail the methodology used for both in vitro and in vivo studies, the data obtained, and the statistical methods employed to establish the correlation. For instance, studies might show a linear relationship between the in vitro release rate from this compound-coated tablets and the in vivo absorption rate observed in an animal model. researchgate.net

Data tables could present a comparison of in vitro release profiles and in vivo pharmacokinetic parameters (e.g., AUC, Cmax, Tmax) for different this compound formulations or batches. researchgate.netnih.gov

FormulationIn Vitro % Released at T₁In Vitro % Released at T₂In Vivo AUC (ng*h/mL)In Vivo Cmax (ng/mL)
AR₁R₂AUC₁Cmax₁
BR₃R₄AUC₂Cmax₂
CR₅R₆AUC₃Cmax₃

Cellaburate in Biomedical and Biotechnology Research

Biocompatibility and Biodegradability Research of Cellaburate Materials

This compound's potential for biomedical applications is closely linked to its biocompatibility and biodegradability. Biocompatibility is a critical factor for any material intended for use within the body, ensuring it does not elicit adverse reactions from the host tissue frontiersin.org. Biodegradability, on the other hand, is important for applications where the material needs to be absorbed or cleared by the body over time, such as in temporary scaffolds or drug delivery systems researchgate.net.

In Vitro Cellular Response Studies to this compound-Based Substrates

In vitro studies are crucial for evaluating the initial interactions between cells and biomaterials. Research involving cellulose-based materials, including cellulose (B213188) acetate (B1210297) (a related cellulose ester), has demonstrated their ability to support cell adhesion, viability, and proliferation semanticscholar.orgmdpi.com. For instance, studies on cellulose acetate membranes have shown good cytocompatibility with pre-osteoblasts, supporting cell adhesion, spreading, viability, proliferation, and osteogenic differentiation semanticscholar.org. While direct in vitro studies specifically on this compound substrates are less extensively documented in the provided search results, the general biocompatibility observed with other cellulose esters suggests a promising foundation for this compound. The chemical composition and physical properties of scaffolds significantly impact tissue regeneration by producing biochemical, physical, and mechanical signals that regulate cell fate researchgate.net.

In Vivo Assessment of Biocompatibility and Degradation Kinetics

In vivo studies provide a more comprehensive understanding of a material's interaction with a living system, including its degradation behavior and the host's inflammatory response. While specific in vivo studies focusing solely on this compound were not prominently featured in the search results, research on related biodegradable polymers like rosin (B192284) (a natural film-forming polymer) has involved subdermal implantation in rats to assess degradation and biocompatibility over time researchgate.net. These studies typically evaluate inflammatory reactions and the absence of necrosis or abscess formation as indicators of good biocompatibility researchgate.net. For cellulose acetate, in vitro degradation can occur in various media, and its biodegradability is influenced by the degree of substitution researchgate.netnih.gov. The degradation in natural and man-made environments is typically caused by a combination of abiotic and biotic mechanisms including biodegradation, chemical hydrolysis, photodegradation, oxidation, mechanical wear, and thermal degradation nih.gov. Cellulose acetate's biodegradability requires the presence of esterases for the initial deacetylation step before the cellulose backbone can be degraded by cellulase (B1617823) enzymes researchgate.net.

Applications in Regenerative Medicine and Tissue Engineering Research

This compound's properties make it a potential candidate for applications in regenerative medicine and tissue engineering, fields focused on repairing or replacing damaged tissues and organs wustl.edunih.gov. Biomaterial scaffolds play a vital role in these applications by providing a structural framework that supports cell growth, differentiation, and tissue formation frontiersin.org.

Scaffold Design and Fabrication with this compound for Tissue Regeneration

Scaffolds for tissue engineering need to possess specific biological, structural, and chemical properties tailored to the target tissue frontiersin.orgnih.gov. These properties include biocompatibility, biodegradability, appropriate porosity, pore size, and mechanical strength frontiersin.orgresearchgate.net. Cellulose-based materials, including bacterial cellulose, have been explored for scaffold fabrication due to their biocompatibility, mechanical strength, and ability to support cell adhesion and proliferation mdpi.comodu.eduodu.edu. Fabrication techniques such as electrospinning and 3D bioprinting are used to create scaffolds with controlled architectures nih.govcelluforce.com. The inclusion of materials like cellulose nanocrystals can improve the precision and structural integrity of 3D bioprinted constructs and enhance bioink flow and mechanical stability celluforce.com. While direct examples of scaffold fabrication specifically using this compound for tissue regeneration were not detailed, its nature as a cellulose ester with tunable properties suggests its potential in this area, likely as a component in composite scaffolds to achieve desired characteristics.

Research on this compound for Cell Encapsulation and Therapy

Cell encapsulation is a technique used in cell-based therapy to protect transplanted cells from the host immune system and enhance their survival and function mdpi.comresearchgate.netnih.gov. This involves immobilizing cells within a biocompatible polymer matrix or membrane mdpi.comnih.gov. Cell encapsulation can facilitate the optimal distribution and retention of transplanted cells and maintain cell viability mdpi.com. Encapsulated cells can also be used to deliver therapeutic molecules mdpi.comrug.nldrug-dev.com. This compound's biocompatibility and film-forming properties make it a suitable material for controlled-release drug delivery systems, where it can function as a matrix former to regulate drug release researchgate.net. While the provided results discuss cell encapsulation using various polymers like alginate and collagen mdpi.comresearchgate.netnih.govnih.gov, and mention cellulose derivatives in the context of controlled drug release researchgate.netacs.org, specific research detailing this compound's use specifically for cell encapsulation in therapy was not found. However, its established use in controlled drug delivery systems researchgate.net and its biocompatible nature suggest its potential in this related field.

Antimicrobial and Antioxidant Properties of this compound-Based Composites

While pure cellulose itself typically lacks inherent antimicrobial properties, they can be imparted by combining it with other materials mdpi.comijnnonline.netfrontiersin.org. Similarly, the antioxidant properties of cellulose-based materials can be enhanced through composite formation mdpi.comnih.gov.

Research on cellulose acetate composites has shown that the addition of certain materials can provide antimicrobial activity. For instance, cellulose acetate composites reinforced with aluminum nitride have demonstrated antibacterial properties against S. epidermidis and E. coli at higher concentrations of aluminum nitride nih.govresearchgate.net. This effect is attributed to the reaction of aluminum nitride with water, producing ammonia (B1221849) and ammonium (B1175870) ions that disrupt bacterial cell membranes nih.gov.

Antioxidant activity in cellulose-based composites is often linked to the presence of hydroxyl groups and can be improved by incorporating materials with antioxidant properties mdpi.com. Composites of cellulose nanofibers blended with chitosan (B1678972) nanofibers, for example, have shown increased antioxidant activity mdpi.com. Studies on cellulose acetate films incorporated with essential oils like Rosemary and Aloe Vera have also demonstrated improved free radical scavenging activity, indicating enhanced antioxidant properties nih.gov. While direct studies on the antimicrobial or antioxidant properties of this compound composites were not explicitly found, the research on related cellulose derivatives suggests that this compound could also be functionalized or combined with other agents to achieve these desirable properties for various biomedical applications.

Research into this compound Films with Integrated Bioactive Agents

Research has investigated the use of this compound in the creation of films designed to integrate and control the release of bioactive agents. These films are particularly relevant in the development of controlled-release drug delivery systems. This compound's properties, such as its semipermeability and hydrophobicity, can be leveraged to modulate the diffusion of active pharmaceutical ingredients (APIs) parmentier.deresearchgate.net.

Studies have explored films composed of this compound, often in combination with other polymers, to achieve tunable release profiles for poorly water-soluble drugs like ibuprofen (B1674241) vulcanchem.comresearchgate.netresearchgate.netresearchgate.netnih.gov. For instance, films prepared using a combination of this compound and colophony have shown promise in controlling ibuprofen release from amorphous solid dispersions vulcanchem.comresearchgate.netnih.gov. The preparation technology, such as hot-melt extrusion or spin-coating, can influence the physicochemical properties and the in vitro dissolution and release behavior of these films researchgate.netnih.gov. Research indicates that the release kinetics from such films can follow a first-order model, with polymeric swelling and relaxation potentially governing the release process researchgate.netnih.gov.

The composition of this compound films, including the ratio of this compound to other polymers or the inclusion of plasticizers, can be adjusted to tailor the permeability and, consequently, the drug release rate parmentier.deeastman.comeastman.comeastman.comnih.gov. Blends of this compound with enteric polymers, such as cellulose acetate phthalate (B1215562) (C-A-P), have been shown to expand the range of achievable dissolution profiles eastman.comeastman.comnih.gov. Increasing the this compound content in blends with C-A-P has been observed to decrease the porosity of the coating film and reduce the dissolution rate nih.gov.

Studies characterizing this compound membrane properties have also been conducted in the context of osmotic drug delivery systems, where the semipermeable nature of the film is critical for controlled release parmentier.deresearchgate.net. These studies investigate the effects of formulation variables, such as plasticizer type and concentration, on membrane performance and drug release rate researchgate.net. A linear relationship has been observed between the level of flux enhancer and the release rate in CAB-based membranes researchgate.net.

While the integration of various bioactive agents beyond small molecule drugs into this compound films is an active area of broader cellulose-based film research, studies specifically focused on this compound in this context primarily highlight its role in controlled drug release.

Data from research on this compound films for controlled release can include parameters such as:

Film Composition (this compound:Other Polymer Ratio)Preparation MethodIntegrated Bioactive AgentObserved Release ProfileKey Findings
65:35 this compound:Colophony researchgate.netnih.govHot-melt extrusion researchgate.netnih.govIbuprofen (30% w/w) researchgate.netnih.govControlled release for 5 hours, first-order kinetics researchgate.netnih.govPolymeric swelling and relaxation likely govern release; tunable profiles achieved researchgate.netnih.gov
35:65 this compound:Colophony researchgate.netnih.govSpin-coating researchgate.netnih.govIbuprofen (30% w/w) researchgate.netnih.govMore physically stable over 12 weeks, controlled release mainly from HME films researchgate.netnih.govDifferent preparation methods impact release behavior and stability researchgate.netnih.gov
Blends of CAB 171-10 and C-A-P nih.govCoatingNot specified (model drug) nih.govDissolution rate decreases with increasing CAB content nih.govCoating composition influences film porosity and drug dissolution nih.gov
CAB-based membranes with varying plasticizer researchgate.netNot specified (osmotic systems) researchgate.netNot specified (model drug) researchgate.netLinear relationship between flux enhancer level and release rate researchgate.netMembrane properties can be tuned by formulation variables researchgate.net

Mechanistic Studies of Antimicrobial Activity in this compound Formulations

Research into the direct antimicrobial activity of this compound formulations and the underlying mechanisms is less extensively documented in the provided search results compared to its use in controlled drug delivery. While this compound is employed in some medical devices, the inherent antimicrobial properties of the polymer itself are not a primary focus of the retrieved information riverlandtrading.com.

General research on cellulose-based materials and films has explored the integration of antimicrobial agents to impart antibacterial properties mdpi.comrsc.orgmdpi.com. These studies often involve incorporating substances known for their antimicrobial effects, such as essential oils, metal nanoparticles, or other bioactive compounds, into a cellulose matrix mdpi.comrsc.orgmdpi.com. The antimicrobial activity in these composite materials is typically attributed to the release or action of the integrated agent rather than the cellulose derivative itself mdpi.comrsc.orgmdpi.com.

Mechanistic studies of antimicrobial activity in the broader context often focus on how antimicrobial agents interact with microbial cells, including disrupting cell membranes, inhibiting essential enzymes, or generating reactive oxygen species researchgate.netmedcraveonline.comnih.gov. However, these mechanisms are generally described in relation to the specific antimicrobial agents used and are not directly linked to this compound in the provided search results.

One study mentions the synergistic antibacterial effects observed in metronidazole (B1676534) and doxycycline (B596269) hyclate-loaded in situ gels based on a cellulose acetate butyrate (B1204436) matrix researchgate.net. In this case, the antimicrobial activity is due to the incorporated drugs, and the this compound matrix appears to modulate drug release, thereby enhancing the synergistic effect researchgate.net.

Another example involving a different cellulose derivative, oxidized regenerated cellulose (ORC), demonstrates antimicrobial activity primarily through the creation of a low pH environment, which is detrimental to a broad spectrum of microorganisms nih.gov. This highlights that some modified cellulose materials can exhibit antimicrobial effects through specific mechanisms, but this finding is related to ORC and not directly transferable to this compound without specific research confirming a similar mechanism.

Mechanistic Studies and Structure Performance Relationships of Cellaburate

Influence of Degree of Substitution and Acyl Content on Cellaburate Functionality

The degree of substitution (DS) in this compound refers to the average number of hydroxyl groups substituted on each anhydroglucose (B10753087) unit of the cellulose (B213188) backbone, with a theoretical maximum of 3 eastman.commdpi.com. The acyl content, specifically the ratio and percentage by weight of acetyl and butyryl groups, plays a critical role in defining the polymer's characteristics mubychem.comsolechem.euschem.net.

A higher butyryl content generally leads to increased hydrophobicity, flexibility, and solubility in a wider range of organic solvents researchgate.netsolechem.euschem.netchempoint.commdpi.comschem.net. This is attributed to the larger size of the butyryl group compared to the acetyl group, which disrupts interchain hydrogen bonding and increases the free volume within the polymer structure. Conversely, a higher acetyl content can increase the melting point and tensile strength schem.netschem.net. The balance between acetyl and butyryl content allows for the fine-tuning of properties for diverse applications solechem.euschem.net. For instance, high-butyryl grades are favored for applications requiring greater film flexibility and compatibility with various resins, while grades with higher hydroxyl content exhibit better solubility in alcohols and can facilitate higher cross-linking density in thermoset systems chempoint.com.

The total degree of substitution and the specific distribution of acetyl and butyryl groups along the cellulose chain also impact properties such as glass transition temperature (Tg), moisture absorption, and compatibility with other materials solechem.eumdpi.commdpi.com. Increasing the butyrate (B1204436) content typically lowers the glass transition temperature, enhancing flexibility researchgate.netmdpi.com. This compound exhibits lower moisture absorption compared to cellulose acetate (B1210297), contributing to improved dimensional stability solechem.euwikipedia.orgazom.com.

Key Property Dependence on Acyl Content:

PropertyIncreasing Butyryl ContentIncreasing Acetyl Content
HydrophobicityIncreasesDecreases
FlexibilityIncreasesDecreases
Solubility RangeWidensNarrows
Melting PointDecreasesIncreases
Tensile StrengthDecreasesIncreases
Glass Transition (Tg)DecreasesIncreases
Moisture AbsorptionDecreasesIncreases

Investigations into Polymeric Swelling, Erosion, and Relaxation Phenomena

Polymeric swelling, erosion, and relaxation phenomena are critical to the performance of this compound, particularly in applications like controlled drug delivery systems and coatings researchgate.netmdpi.comresearchgate.net. This compound's hydrophobic nature, influenced by its butyryl content, allows it to function as a matrix former that regulates the release of active compounds by controlling diffusion and erosion processes researchgate.netmdpi.com.

In a solvent or aqueous environment, this compound can undergo swelling as the solvent molecules penetrate the polymer matrix. The extent of swelling is influenced by the degree and type of substitution, as well as the solvent properties mdpi.comnih.gov. Higher butyryl content, leading to increased hydrophobicity, generally results in lower moisture uptake compared to cellulose acetate solechem.euwikipedia.orgazom.com. This characteristic is advantageous in applications requiring dimensional stability in humid environments solechem.eu.

Erosion of a this compound matrix involves the dissolution or disintegration of the polymer material. This process, along with diffusion of the encapsulated substance through the swollen matrix, dictates the release kinetics researchgate.netmdpi.com. Studies on this compound-based films for controlled release have shown that both polymeric swelling and relaxation can govern the release profiles researchgate.netresearchgate.net. For instance, drug release from certain this compound matrices has been observed to follow a primarily Fickian diffusion mechanism, where diffusion through the swollen matrix is the dominant factor mdpi.com.

Correlation between Manufacturing Processes and Microstructural Elements

The manufacturing process of this compound, primarily esterification of cellulose with acetic and butyric anhydrides, significantly influences its microstructural elements, including the distribution of substituents, molecular weight, and crystallinity mubychem.comsolechem.euschem.netmdpi.com. Precise control over reaction conditions, such as temperature, time, catalyst concentration, and the ratio of anhydrides, is essential to achieve the desired degree and uniformity of substitution solechem.euschem.net.

The heterogeneous nature of the esterification process can lead to an unequal distribution of substituents along the cellulose backbone and within the polymer chains mdpi.com. This non-uniformity can impact the material's properties, including solubility, thermal behavior, and mechanical performance schem.net. The molecular weight of this compound is another critical microstructural parameter influenced by the manufacturing process solechem.euschem.net. Different molecular weight grades are produced to tailor properties for specific applications; for example, lower molecular weight grades can allow for higher solids loading in formulations without a significant increase in viscosity chempoint.com.

The crystallinity of this compound films and materials is also affected by the synthesis and processing methods mdpi.com. While this compound is generally considered an amorphous thermoplastic, the presence and arrangement of side groups can influence the degree of order mdpi.comazom.com. Studies using techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) are employed to investigate the structural arrangement and thermal transitions, including potential cold crystallization, in this compound films mdpi.com. The film-forming ability and semi-crystallinity can depend on the number of residual hydroxyl groups and the type and position of ester substituents mdpi.com. Manufacturing techniques like solvent casting or hot-melt extrusion can also impart different microstructural features to the final product, influencing properties like physical stability and release behavior in drug delivery systems researchgate.netresearchgate.net.

Understanding the Impact of Polymer Interactions in Blends and Composites

This compound is frequently used in polymer blends and composites to modify and enhance material properties solechem.eunih.govimpag.atnih.govresearchgate.netacs.orgacs.orgnih.govresearchgate.net. The performance of these multi-component systems is heavily dependent on the interactions between this compound and the other polymers or fillers solechem.eunih.govnih.govresearchgate.netacs.orgacs.orgnih.govresearchgate.netmdpi.compsu.eduresearchgate.netmdpi.com. Compatibility and interfacial adhesion are key factors determining the resulting morphology, mechanical strength, thermal stability, and other functional properties solechem.eunih.govnih.govacs.orgacs.orgnih.govresearchgate.netmdpi.compsu.eduresearchgate.net.

This compound is compatible with a wide range of resins and polymers, including many acrylics, polyesters, phenolics, ureas, and isocyanates mubychem.comatamanchemicals.com. Its compatibility with other materials makes it a valuable additive in coatings and surface finishes, where it can improve gloss, toughness, and longevity solechem.euimpag.at.

In polymer blends, the miscibility or compatibility of this compound with the co-component is crucial acs.orgacs.orgresearchgate.net. Studies on blends of this compound with polymers like poly(hydroxybutyrate-co-valerate) (PHBV) have investigated their miscibility and the resulting thermal and mechanical properties acs.orgacs.org. The interaction parameter between blend components can be determined to assess miscibility psu.edu. Even in immiscible blends, controlling the morphology of the dispersed phase, such as forming in situ microfibrils, can lead to improved properties researchgate.net.

The ability of this compound to form favorable interactions or to be compatibilized with other materials is essential for developing new materials with tailored properties for a wide array of applications solechem.eunih.govimpag.atnih.govresearchgate.netacs.orgacs.orgnih.govresearchgate.net.

Toxicological and Safety Research Aspects of Cellaburate As an Excipient

Research Methodologies for Extractables and Leachables Assessment

Extractables and leachables (E&L) assessment is a critical component of the safety evaluation of pharmaceutical excipients and the materials they come into contact with, such as packaging and manufacturing components thermofisher.comsgs.com. Extractables are compounds that can be released from materials under exaggerated conditions, while leachables are those that migrate into the drug product under normal storage and use conditions thermofisher.comqbdgroup.com.

Research methodologies for E&L assessment typically involve controlled extraction studies using a variety of solvents, temperatures, and durations to simulate potential interactions sgs.com. These studies aim to identify and quantify potential impurities that could migrate into the pharmaceutical product thermofisher.comqbdgroup.com. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are commonly employed to detect and identify both organic and elemental impurities thermofisher.comqbdgroup.com.

For materials like cellulose (B213188) acetate (B1210297) butyrate (B1204436), studies have been conducted to identify and quantify potential extractables. One study specifically investigated extractables from CAB-381-20, identifying acetic acid, butyric acid, and E-2-ethyl-2-hexenoic acid (E-EHA) researchgate.netnih.gov. Extraction studies performed in various solvent systems, including USP simulated gastric and intestinal fluids, demonstrated the quantitative extraction of acetic and butyric acids researchgate.netnih.gov. The amounts of EHA extracted from CAB powder in USP simulated gastric and intestinal fluids after 24 hours were determined to be 2 µg/g and 16 µg/g, respectively researchgate.netnih.gov. The maximum amount of EHA extracted from coated tablets after 24 hours in simulated fluids corresponded to less than 0.3 µg per tablet researchgate.netnih.gov. These studies are crucial for predicting potential in vivo exposure to these compounds researchgate.netnih.gov.

The data obtained from extractables studies are used to assess the risk to the patient, which involves identifying extractables, performing an exposure assessment, and conducting a safety evaluation sigmaaldrich.com. This includes determining the risk based on the quantity of potential leachables relative to established safety thresholds like the Analytical Evaluation Threshold (AET) and the Threshold of Toxicological Concern (TTC) qbdgroup.comsigmaaldrich.com.

Here is a summary of extractables identified from CAB-381-20 in one study:

ExtractableApproximate Quantity in CAB Powder (acetonitrile/phosphate buffer, 1h)Approximate Quantity in CAB Powder (USP simulated gastric fluid, 24h)Approximate Quantity in CAB Powder (USP simulated intestinal fluid, 24h)
Acetic acid150 µg/g nih.govQuantitatively extracted nih.govQuantitatively extracted nih.gov
Butyric acid200 µg/g nih.govQuantitatively extracted nih.govQuantitatively extracted nih.gov
E-2-ethyl-2-hexenoic acid (E-EHA)20 µg/g nih.gov2 µg/g nih.gov16 µg/g nih.gov

Note: The quantitative extraction in USP simulated fluids for acetic and butyric acids after 24 hours indicates that nearly the entire amount present was extracted under these conditions.

Preclinical Safety Evaluation Studies of Cellaburate-Containing Formulations

Preclinical safety evaluation is a mandatory step for pharmaceutical excipients, particularly for new excipients or existing excipients used in novel routes of administration or at significantly higher levels europa.eucir-safety.org. The goal is to establish the safety of the excipient in relevant biological systems before human exposure europa.euwiley.com.

According to regulatory guidelines, the safety evaluation of excipients involves a range of toxicological studies. These may include general toxicity studies, genotoxicity (including mutagenicity), reproductive toxicity, and carcinogenicity studies for chronic administration europa.eu. The specific studies required depend on factors such as the intended dose, duration of exposure, route of administration, and the target patient population europa.eucytivalifesciences.com.

While general principles for the preclinical safety evaluation of pharmaceutical excipients are well-established and outlined in guidelines from bodies like the FDA and through initiatives like the IPEC Safety Guide europa.eucir-safety.orgipec-europe.org, detailed published preclinical safety studies specifically focused on this compound-containing formulations are not extensively available in the provided search results. The available information emphasizes the importance of such studies for excipients in general and mentions that the safety of excipients should be appropriately evaluated gattefosse.comnih.govjpionline.org.

Cellulose derivatives, as a class that includes this compound, have been generally regarded as practically nontoxic when administered through various routes in acute toxicity studies cir-safety.orghpa.gov.tw. However, the safety of an excipient is not solely based on its intrinsic properties but also on its potential interactions within a specific formulation and the resulting exposure levels gattefosse.comjpionline.org.

Preclinical safety evaluation studies are designed to assess potential adverse effects and determine a safe exposure level in animal models nih.govnih.gov. The results from these studies, combined with E&L data, contribute to a comprehensive safety assessment of the final drug product containing the excipient sigmaaldrich.com.

Future Research Directions and Emerging Applications of Cellaburate

Innovations in Sustainable Synthesis and Processing Technologies

Research into Cellaburate synthesis is moving towards more sustainable and environmentally friendly methods. Traditional synthesis often involves the use of harsh chemicals. Novel approaches, such as the homogeneous synthesis of Cellulose (B213188) Acetate (B1210297) Butyrate (B1204436) in ionic liquids, are being investigated as a cleaner production method under mild conditions. researchgate.net This method presents a potential pathway for future industrial applications by offering an effective homogeneous esterification system for cellulose esters. researchgate.net The focus on developing cleaner and more efficient synthesis routes is crucial for reducing the environmental footprint associated with the production of cellulose derivatives.

Advanced Computational Modeling and Simulation for this compound System Design

Computational modeling and simulation are playing an increasingly significant role in understanding and predicting the behavior of this compound in various systems, particularly in pharmaceutical applications. Algorithms and computational models, including Artificial Neural Networks (ANN), are being utilized to predict the properties and dissolution behavior of cellulose ester blends, which include this compound, in tablet coatings. mdpi.comresearchgate.net This approach can accelerate formulation development by predicting dissolution profiles based on formulation and coating variables, reducing the need for extensive empirical testing. mdpi.com Furthermore, techniques like atomic PDF analysis, used for studying the atomic-scale structure of disordered polymeric materials, could provide deeper insights into the structural characteristics of this compound, aiding in the design of materials with tailored properties. icdd.com

Exploration of Novel this compound Derivatives with Enhanced Research Utility

The inherent structure of cellulose, with its modifiable hydroxyl groups, allows for the creation of various derivatives with altered physicochemical properties. researchgate.net The exploration of novel this compound derivatives aims to enhance specific properties for targeted research utility. For instance, Carboxymethyl cellulose acetate butyrate (CMCAB), a derivative synthesized by esterification of CMC sodium salt with acetic and butyric anhydrides, is being explored for its potential in coating technologies and pharmaceutical research. researchgate.net These derivatives can offer a wider range of solubility profiles and material characteristics, opening up new possibilities for applications in diverse fields.

Integration of this compound in Smart Materials and Responsive Systems Research

This compound is being increasingly integrated into the research and development of smart materials and responsive systems, particularly in the context of controlled-release mechanisms. This compound-based platforms, such as films incorporating colophony, have demonstrated the ability to achieve tunable release profiles for poorly water-soluble drugs. researchgate.netresearchgate.netresearchgate.net This highlights this compound's potential as a matrix former in sustained-release formulations, where it can regulate drug release through diffusion and erosion processes. researchgate.net Cellulose derivatives, in general, are recognized as intelligent responsive materials that can react to environmental stimuli like temperature and pH, making them attractive for various pharmaceutical applications, including controlled drug delivery systems. researchgate.netmdpi.com The development of such responsive systems utilizing this compound is a key area of future research.

Collaborative Research Initiatives and Translational Pathways for this compound Science

Advancing the science and applications of this compound necessitates collaborative research initiatives and clear translational pathways. While specific large-scale collaborative programs focused solely on this compound were not detailed in the search results, the recognition of this compound (Cellulose Acetate Butyrate) in pharmacopoeias like the USP-NF and its inclusion in databases like the FDA's Inactive Ingredient Database signifies its importance in the pharmaceutical field and facilitates broader research and development efforts across institutions and companies. mdpi.comusp.orgusp.orgwho.intwho.int Collaborative studies, such as those involving the International Centre for Diffraction Data (ICDD) for structural analysis of polymeric products, contribute to a deeper scientific understanding of materials like this compound. icdd.com Future progress will likely rely on increased collaboration between academic research groups and industrial partners to translate fundamental research on this compound's properties and synthesis into novel applications and products.

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for characterizing the crystallinity of Cellaburate in drug delivery systems, and how do these methods influence data interpretation?

  • Methodological Answer: Crystallinity significantly impacts drug release kinetics and polymer stability. Use X-ray diffraction (XRD) to analyze crystal lattice structures, differential scanning calorimetry (DSC) to measure melting transitions, and polarized light microscopy for visual crystallite observation. Ensure sample preparation follows controlled drying protocols to avoid amorphous-crystalline phase artifacts. Reproducibility requires calibration against cellulose acetate butyrate reference standards .

Q. How can researchers systematically evaluate the solubility of this compound in co-solvent systems to optimize formulation compatibility?

  • Methodological Answer: Employ a phase solubility study using the Higuchi and Connors method. Prepare binary solvent mixtures (e.g., acetone-water, ethanol-dichloromethane) and measure saturation concentrations via gravimetric analysis. Solubility parameters (Hansen, Hildebrand) should be calculated to correlate with solvent polarity. Validate results with cloud-point titration to detect phase separation thresholds .

Q. What are the best practices for assessing the thermal stability of this compound during melt extrusion processes?

  • Methodological Answer: Conduct thermogravimetric analysis (TGA) at heating rates simulating extrusion conditions (e.g., 10°C/min under nitrogen). Complement with Fourier-transform infrared spectroscopy (FTIR) to detect degradation products (e.g., butyric acid release). Statistical tools like Arrhenius modeling can predict shelf-life stability from accelerated degradation data .

Advanced Research Questions

Q. What experimental designs are effective in resolving contradictions between in vitro and in vivo degradation rates of this compound-based implants?

  • Methodological Answer: Apply a PICOT framework: P opulation (animal model), I ntervention (implant geometry), C omparator (in vitro bioreactors), O utcome (mass loss kinetics), T ime (6–12 weeks). Use factorial design to isolate variables (pH, enzymatic activity, mechanical stress). Data reconciliation requires multivariate regression and bootstrap resampling to quantify uncertainty .

Q. How can researchers optimize the synthesis of this compound to achieve targeted degrees of substitution (DS) for controlled-release applications?

  • Methodological Answer: Employ a Doehlert matrix design to optimize reaction parameters (temperature, catalyst concentration, molar ratios). Monitor DS via nuclear magnetic resonance (NMR) integration of acetyl/propionyl peaks. Kinetic modeling (e.g., pseudo-first-order) identifies rate-limiting steps. Validate reproducibility using interlaboratory round-robin trials .

Q. What strategies address batch-to-batch variability in this compound’s viscosity for reproducible film-coating performance?

  • Methodological Answer: Implement quality-by-design (QbD) principles. Use rheometry (shear rate sweeps) to profile viscosity and correlate with molecular weight (SEC-MALS). Control raw material variability via near-infrared (NIR) spectroscopy coupled with PCA for outlier detection. Design-of-experiments (DoE) identifies critical process parameters (e.g., drying time, solvent purity) .

Q. How should in vitro-in vivo correlation (IVIVC) models be structured for this compound-based enteric coatings to predict gastric resistance?

  • Methodological Answer: Develop a Level A IVIVC using USP dissolution apparatus (pH-gradient methods) and parallel pharmacokinetic studies. Apply convolution/deconvolution algorithms to link dissolution profiles (Weibull model) to plasma concentration-time curves. Validate with bootstrap confidence intervals to ensure predictive power .

Methodological Considerations for Data Contradictions

  • Handling Conflicting Degradation Data: Use sensitivity analysis to rank factors (e.g., hydrolytic vs. oxidative pathways). Triangulate data via FTIR (functional groups), GPC (molecular weight shifts), and mass spectrometry (degradant identification) .
  • Statistical Tools: Leverage Bayesian hierarchical models to pool data from disparate studies while accounting for experimental heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.